FDW028

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

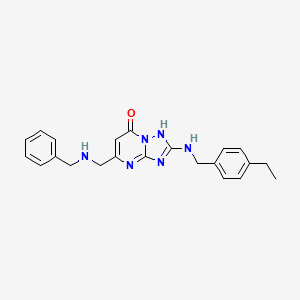

C22H24N6O |

|---|---|

Molecular Weight |

388.5 g/mol |

IUPAC Name |

5-[(benzylamino)methyl]-2-[(4-ethylphenyl)methylamino]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |

InChI |

InChI=1S/C22H24N6O/c1-2-16-8-10-18(11-9-16)14-24-21-26-22-25-19(12-20(29)28(22)27-21)15-23-13-17-6-4-3-5-7-17/h3-12,23H,2,13-15H2,1H3,(H2,24,25,26,27) |

InChI Key |

PAWBAUIXKSTNNX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)CNC2=NC3=NC(=CC(=O)N3N2)CNCC4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

FDW028: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

FDW028 is a potent and highly selective small-molecule inhibitor of fucosyltransferase 8 (FUT8).[1][2][3] FUT8 is an enzyme responsible for core fucosylation, a common post-translational modification of N-glycans that plays a significant role in cancer progression, including proliferation, metastasis, and immune evasion.[4][5] this compound has demonstrated significant anti-tumor activity, particularly in the context of metastatic colorectal cancer (mCRC), by targeting the FUT8 enzyme and initiating a cascade of events that leads to the degradation of the immune checkpoint molecule B7-H3 (also known as CD276).[1][3][5] This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways involved.

Core Mechanism of Action

The primary mechanism of action of this compound in cancer cells revolves around its inhibition of FUT8, which leads to the defucosylation and subsequent degradation of B7-H3 via the chaperone-mediated autophagy (CMA) pathway.[1][2][3] This process ultimately results in the suppression of the pro-survival AKT/mTOR signaling pathway.[2]

Inhibition of FUT8 and Defucosylation of B7-H3

This compound selectively binds to and inhibits the enzymatic activity of FUT8.[6] This inhibition prevents the transfer of a fucose sugar to the N-glycans of target proteins, including B7-H3.[3][7] The lack of core fucosylation on B7-H3 is a critical initiating event in its subsequent degradation.[3]

Chaperone-Mediated Autophagy (CMA) of B7-H3

The defucosylation of B7-H3 exposes a recognition motif that is recognized by the chaperone protein HSPA8 (also known as HSC70).[3] HSPA8 then targets the defucosylated B7-H3 to the lysosome for degradation via the CMA pathway.[1][3] This process involves the binding of the HSPA8-B7-H3 complex to the lysosomal receptor LAMP2A, leading to the translocation and degradation of B7-H3 within the lysosome.[4][7] this compound treatment has been shown to promote the colocalization of B7-H3 and the lysosomal marker LAMP1, providing evidence for this lysosomal degradation pathway.[1]

Inhibition of the AKT/mTOR Signaling Pathway

B7-H3 is known to play a role in activating pro-survival signaling pathways in cancer cells. By promoting the degradation of B7-H3, this compound leads to the downstream inhibition of the AKT/mTOR signaling pathway.[1][2] This inhibition contributes to the anti-proliferative and anti-tumor effects of this compound.

Quantitative Data

The anti-cancer effects of this compound have been quantified in both in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | Assay | Metric | Value | Treatment Conditions | Reference |

| SW480 | Colorectal Cancer | Proliferation | IC50 | 5.95 µM | 72 hours | [1] |

| HCT-8 | Colorectal Cancer | Proliferation | IC50 | 23.78 µM | 72 hours | [1] |

| SW480 | Colorectal Cancer | Migration | Inhibition | Significant | 50 µM, 72 hours | [1] |

| HCT-8 | Colorectal Cancer | Migration | Inhibition | Significant | 50 µM, 72 hours | [1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Treatment | Outcome | Reference |

| SW480 Xenograft Mouse Model | Colorectal Cancer | 10 or 20 mg/kg, i.v. every other day | Significant anti-tumor activity | [1] |

| Mc38 Pulmonary Metastasis Model | Colorectal Cancer | 20 mg/kg, i.v. every other day | Significantly prolonged survival | [1] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key molecular interactions in the this compound mechanism of action and a typical experimental workflow for its evaluation.

Caption: this compound inhibits FUT8, leading to B7-H3 defucosylation and lysosomal degradation via CMA, which in turn inhibits the AKT/mTOR pathway.

Caption: A generalized workflow for evaluating the in vitro and in vivo efficacy of this compound.

Experimental Protocols

The following are detailed, representative methodologies for the key experiments used to elucidate the mechanism of action of this compound.

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Seed colorectal cancer cells (e.g., SW480, HCT-8) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.2–100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Immunoblotting

-

Cell Lysis: Treat cells with this compound (e.g., 50 µM) for 72 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against B7-H3, p-AKT, p-mTOR, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Co-Immunoprecipitation (Co-IP)

-

Cell Lysis: Lyse this compound-treated and control cells in a non-denaturing lysis buffer.

-

Pre-clearing: Pre-clear the lysates by incubating with protein A/G agarose beads for 1 hour.

-

Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against B7-H3 or HSC70 overnight at 4°C.

-

Immune Complex Capture: Add protein A/G agarose beads to capture the immune complexes and incubate for 2-4 hours.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elution and Immunoblotting: Elute the proteins from the beads and analyze the presence of co-immunoprecipitated proteins (e.g., HSC70, LAMP2A, B7-H3) by immunoblotting.

Immunofluorescence

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound (e.g., 50 µM) for 72 hours.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Blocking: Block with 1% BSA in PBS for 30 minutes.

-

Primary Antibody Incubation: Incubate with primary antibodies against B7-H3 and LAMP1 overnight at 4°C.

-

Secondary Antibody Incubation: Incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour.

-

Mounting and Imaging: Mount the coverslips with a mounting medium containing DAPI for nuclear staining and visualize using a confocal microscope.

-

Colocalization Analysis: Analyze the colocalization of B7-H3 and LAMP1 signals.

In Vivo Xenograft Study

-

Cell Implantation: Subcutaneously inject SW480 cells into the flank of immunodeficient mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100 mm³).

-

Treatment: Randomize the mice into vehicle control and this compound treatment groups. Administer this compound (e.g., 10 or 20 mg/kg) via intravenous injection every other day.

-

Tumor Monitoring: Measure the tumor volume and body weight regularly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunoblotting, immunohistochemistry).

Conclusion

This compound represents a promising therapeutic agent for cancers with high FUT8 expression, particularly metastatic colorectal cancer. Its well-defined mechanism of action, involving the targeted degradation of the B7-H3 oncoprotein via the chaperone-mediated autophagy pathway, provides a strong rationale for its continued development. The subsequent inhibition of the AKT/mTOR signaling cascade further underscores its potential as an effective anti-cancer therapy. The experimental protocols outlined in this guide provide a framework for the further investigation and validation of this compound and other FUT8 inhibitors in various cancer models.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. The Multifaceted Role of FUT8 in Tumorigenesis: From Pathways to Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FUT8 Is a Critical Driver of Prostate Tumour Growth and Can Be Targeted Using Fucosylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide to FDW028: A Selective FUT8 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor FDW028, focusing on its primary target, mechanism of action, and the experimental methodologies used to characterize its activity.

Core Target and Mechanism of Action

This compound is a potent and highly selective inhibitor of Fucosyltransferase 8 (FUT8)[1][2][3]. FUT8 is the sole enzyme responsible for core fucosylation, a critical post-translational modification of N-glycans[4][5]. By inhibiting FUT8, this compound triggers a cascade of cellular events, primarily impacting the stability of the immune checkpoint molecule B7-H3 (also known as CD276)[1][2][4].

The mechanism of action of this compound involves the following key steps:

-

Inhibition of FUT8: this compound directly binds to and inhibits the enzymatic activity of FUT8[1][2]. This prevents the transfer of fucose from a donor substrate to the innermost N-acetylglucosamine (GlcNAc) of N-glycans on target proteins.

-

Defucosylation of B7-H3: The inhibition of FUT8 leads to the defucosylation of B7-H3, a glycoprotein that is overexpressed in many cancers[1][2][4].

-

Induction of Chaperone-Mediated Autophagy (CMA): Defucosylated B7-H3 is recognized by the chaperone protein Hsc70, which targets it for degradation via the chaperone-mediated autophagy (CMA) pathway[1][2]. This leads to the lysosomal degradation of B7-H3.

-

Suppression of Downstream Signaling: The degradation of B7-H3 results in the suppression of the downstream AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and migration[1][6].

This targeted degradation of a key immune checkpoint molecule and the subsequent inhibition of a major cancer-promoting pathway underscore the therapeutic potential of this compound, particularly in the context of metastatic colorectal cancer (mCRC)[1][2][3].

Quantitative Data

The following table summarizes the reported quantitative data for the this compound inhibitor.

| Parameter | Cell Line/Target | Value | Reference |

| IC50 | SW480 (colorectal cancer) | 5.95 µM | [2] |

| IC50 | HCT-8 (colorectal cancer) | 23.78 µM | [2] |

| Kd | FUT8 | 5.486 µM |

Signaling Pathway and Experimental Workflow Diagrams

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. While the primary literature provides some specific parameters, other details are based on standard laboratory practices for these assays.

FUT8 Activity Assay

This assay is designed to measure the enzymatic activity of FUT8 and the inhibitory effect of this compound.

-

Principle: The assay quantifies the transfer of a labeled fucose analog from a donor substrate to an acceptor substrate by FUT8. Inhibition is measured by the reduction in product formation in the presence of the inhibitor.

-

Materials:

-

Recombinant human FUT8 enzyme

-

GDP-fucose (donor substrate)

-

Acceptor substrate (e.g., a fluorescently labeled asparagine-linked oligosaccharide)

-

This compound inhibitor

-

Assay buffer (e.g., 50 mM MES, pH 6.5, 25 mM NaCl, 10 mM MnCl2)

-

HPLC system with a fluorescence detector

-

-

Protocol:

-

Prepare a reaction mixture containing the assay buffer, acceptor substrate, and recombinant FUT8 enzyme.

-

Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the reaction mixture.

-

Initiate the reaction by adding GDP-fucose.

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a quenching solution (e.g., 100 mM EDTA).

-

Analyze the reaction mixture by HPLC to separate the fucosylated product from the unreacted acceptor substrate.

-

Quantify the amount of product formed by measuring the fluorescence intensity.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value. Note: The primary this compound publication does not provide a detailed protocol for their FUT8 activity assay. The above is a generalized protocol based on established methods.

-

Cell Viability Assay

This assay determines the effect of this compound on the proliferation and survival of cancer cells.

-

Principle: Tetrazolium salts (e.g., MTT, MTS) are reduced by metabolically active cells to form a colored formazan product. The amount of formazan is proportional to the number of viable cells.

-

Materials:

-

Human colorectal cancer cell lines (e.g., SW480, HCT-8)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound inhibitor

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay)

-

96-well plates

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) or vehicle control for 72 hours.

-

Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Western Blot Analysis

This technique is used to detect changes in the protein levels of B7-H3 and key components of the AKT/mTOR signaling pathway.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and detected using specific antibodies.

-

Materials:

-

Cancer cells treated with this compound or vehicle control

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for B7-H3, p-AKT, AKT, p-mTOR, mTOR, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Protocol:

-

Lyse the treated cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C. Note: The specific catalog numbers and dilutions for the antibodies used in the primary this compound study are not provided. These should be optimized for each new experiment.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

-

Transwell Migration Assay

This assay assesses the effect of this compound on the migratory capacity of cancer cells.

-

Principle: Cells are seeded in the upper chamber of a Transwell insert and migrate through a porous membrane towards a chemoattractant in the lower chamber. The number of migrated cells is quantified.

-

Materials:

-

Cancer cells

-

Serum-free medium

-

Medium with a chemoattractant (e.g., 10% FBS)

-

This compound inhibitor

-

Transwell inserts (8 µm pore size)

-

24-well plates

-

Cotton swabs

-

Fixing solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., crystal violet)

-

Microscope

-

-

Protocol:

-

Pre-treat the cancer cells with this compound (e.g., 50 µM) or vehicle control for a specified time.

-

Resuspend the cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.

-

Add medium containing a chemoattractant to the lower chamber.

-

Incubate for 24-48 hours to allow for cell migration.

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with a fixing solution.

-

Stain the cells with crystal violet.

-

Count the number of migrated cells in several random fields under a microscope.

-

Wound Healing (Scratch) Assay

This assay provides another measure of cell migration.

-

Principle: A "wound" is created in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is monitored over time.

-

Materials:

-

Cancer cells

-

Complete culture medium

-

This compound inhibitor

-

6-well or 12-well plates

-

Pipette tip (e.g., p200)

-

Microscope with a camera

-

-

Protocol:

-

Grow the cells to a confluent monolayer in a multi-well plate.

-

Create a scratch or "wound" in the monolayer using a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing this compound or vehicle control.

-

Capture images of the wound at time 0 and at regular intervals (e.g., every 12 or 24 hours) until the wound in the control wells is nearly closed.

-

Measure the width of the wound at different time points and calculate the rate of wound closure.

-

Chaperone-Mediated Autophagy (CMA) Assay

This assay is used to determine if this compound promotes the degradation of B7-H3 via the CMA pathway.

-

Principle: Co-immunoprecipitation (Co-IP) and immunofluorescence (IF) are used to assess the interaction between B7-H3 and key components of the CMA machinery (Hsc70 and LAMP2A).

-

Materials:

-

Cancer cells treated with this compound or vehicle control

-

Co-IP lysis buffer

-

Antibodies for B7-H3, Hsc70, and LAMP2A

-

Protein A/G agarose beads

-

Paraformaldehyde for fixing cells (for IF)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Fluorescently labeled secondary antibodies

-

Confocal microscope

-

-

Co-Immunoprecipitation Protocol:

-

Lyse the treated cells and pre-clear the lysates.

-

Incubate the lysates with an antibody against B7-H3 overnight at 4°C.

-

Add protein A/G agarose beads to pull down the antibody-protein complexes.

-

Wash the beads to remove non-specific binding.

-

Elute the proteins and analyze the eluates by western blotting using antibodies against Hsc70 and LAMP2A. An increased interaction in this compound-treated cells would be indicated by stronger bands for Hsc70 and LAMP2A in the B7-H3 immunoprecipitate.

-

-

Immunofluorescence Protocol:

-

Grow and treat cells on coverslips.

-

Fix and permeabilize the cells.

-

Block with a suitable blocking buffer.

-

Incubate with primary antibodies for B7-H3 and LAMP2A.

-

Wash and incubate with corresponding fluorescently labeled secondary antibodies.

-

Mount the coverslips and visualize the cells using a confocal microscope. Increased co-localization of B7-H3 and LAMP2A in this compound-treated cells would suggest translocation of B7-H3 to the lysosome. Note: The primary this compound publication demonstrated the outcomes of these assays. The protocols provided here are generalized and would require optimization.

-

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] this compound, a novel FUT8 inhibitor, impels lysosomal proteolysis of B7-H3 via chaperone-mediated autophagy pathway and exhibits potent efficacy against metastatic colorectal cancer | Semantic Scholar [semanticscholar.org]

- 4. The Multifaceted Role of FUT8 in Tumorigenesis: From Pathways to Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in cancer research on FUT8 molecular mechanisms and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Role of FDW028 in Chaperone-Mediated Autophagy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FDW028 is a novel, potent, and highly selective small-molecule inhibitor of Fucosyltransferase 8 (FUT8).[1][2][3][4] Emerging research has identified its significant role in activating chaperone-mediated autophagy (CMA), a selective lysosomal degradation pathway for specific cytosolic proteins. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in the CMA-mediated degradation of the immune checkpoint molecule B7-H3 (CD276). Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and drug development efforts targeting this pathway.

Introduction to Chaperone-Mediated Autophagy (CMA)

Chaperone-mediated autophagy is a highly selective process for the degradation of soluble cytosolic proteins in lysosomes. Unlike other forms of autophagy, CMA does not involve the formation of vesicles. Instead, it relies on the recognition of a specific pentapeptide motif (KFERQ-like) in the substrate protein by the cytosolic chaperone heat shock cognate 70 kDa protein (Hsc70). The Hsc70-substrate complex then docks at the lysosomal membrane via the lysosome-associated membrane protein type 2A (LAMP2A), which acts as a receptor and a component of the translocation complex. Following unfolding, the substrate protein is translocated into the lysosomal lumen for degradation by resident hydrolases.

This compound: Mechanism of Action in CMA

This compound's role in CMA is indirect but potent. It functions by inhibiting FUT8, an enzyme responsible for core fucosylation of proteins.[1][4] One of the key substrates of FUT8 is the immune checkpoint protein B7-H3. The core fucosylation of B7-H3 is crucial for its stability.

The mechanism of this compound-induced CMA of B7-H3 can be summarized as follows:

-

Inhibition of FUT8: this compound selectively inhibits the enzymatic activity of FUT8.[1][4]

-

Defucosylation of B7-H3: Inhibition of FUT8 leads to the defucosylation of B7-H3 at specific asparagine residues.[1]

-

Exposure of a KFERQ-like Motif: The removal of the fucose moiety exposes a cryptic KFERQ-like motif within the B7-H3 protein sequence.[1]

-

Hsc70 Recognition: The exposed motif is recognized and bound by the chaperone Hsc70.[1]

-

Targeting to the Lysosome: The Hsc70-B7-H3 complex is targeted to the lysosomal membrane.[1]

-

LAMP2A-mediated Translocation: The complex interacts with LAMP2A, leading to the unfolding and translocation of B7-H3 into the lysosomal lumen.[1]

-

Degradation: B7-H3 is subsequently degraded by lysosomal proteases.[1]

This this compound-induced degradation of B7-H3 has been shown to have potent anti-tumor effects, particularly in metastatic colorectal cancer (mCRC).[1][4]

Signaling Pathway

The signaling cascade initiated by this compound that leads to the degradation of B7-H3 and downstream effects is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, a novel FUT8 inhibitor, impels lysosomal proteolysis of B7-H3 via chaperone-mediated autophagy pathway and exhibits potent efficacy against metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

FDW028: A Technical Guide to its Mechanism of Action on B7-H3 Protein Stability

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of FDW028, a novel small molecule inhibitor, and its specific effects on the stability of the B7-H3 (CD276) protein. The information presented is collated from publicly available research, focusing on the molecular mechanisms, experimental validation, and the pathways involved in this compound-mediated B7-H3 degradation.

Executive Summary

This compound is a potent and highly selective inhibitor of Fucosyltransferase 8 (FUT8).[1][2][3] Its anti-tumor activity is primarily driven by its ability to induce the degradation of the immune checkpoint protein B7-H3.[1][2][3] Mechanistically, this compound's inhibition of FUT8 leads to the defucosylation of B7-H3. This structural modification exposes a specific motif on the B7-H3 protein, making it a target for the Chaperone-Mediated Autophagy (CMA) pathway. The protein is subsequently recognized by the chaperone protein HSPA8 (HSC70) and targeted to the lysosome for degradation, resulting in decreased B7-H3 protein levels and suppression of downstream signaling pathways like AKT/mTOR.[1][2][4] This guide details the signaling cascade, experimental evidence, and methodologies used to elucidate this mechanism.

This compound and B7-H3: The Core Mechanism

The primary mechanism by which this compound affects B7-H3 is not by transcriptional repression but by post-translational destabilization. The process is initiated by the inhibition of FUT8, a key enzyme responsible for adding a fucose sugar molecule to the N-glycans of proteins, a process known as core fucosylation.

-

Inhibition of FUT8: this compound directly binds to and inhibits the enzymatic activity of FUT8.[1][5]

-

B7-H3 Defucosylation: In cancer cells, B7-H3 is heavily fucosylated. Inhibition of FUT8 by this compound prevents this core fucosylation, specifically at the N104 residue of B7-H3.[1]

-

Exposure of HSPA8/HSC70 Binding Motif: The absence of the fucose moiety exposes the 106-110 SLRLQ motif on the B7-H3 protein.[1]

-

Chaperone Recognition: The exposed motif is recognized and bound by the chaperone protein HSPA8, also known as Heat Shock Cognate 71 kDa protein (HSC70).[1]

-

Targeting to Lysosome: The B7-H3-HSC70 complex is then targeted to the lysosome via the CMA pathway, which involves the lysosomal receptor LAMP2A.[4]

-

Lysosomal Degradation: Once inside the lysosome, B7-H3 is proteolytically degraded, leading to a significant reduction in its total and cell-surface expression.[1][4]

Signaling Pathway Diagram

Caption: this compound inhibits FUT8, leading to B7-H3 defucosylation and subsequent CMA-mediated lysosomal degradation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | Assay | Metric | Value | Reference |

| SW480 | Colorectal Cancer | Proliferation | IC₅₀ | 5.95 µM | [3] |

| HCT-8 | Colorectal Cancer | Proliferation | IC₅₀ | 23.78 µM | [3] |

Table 2: Reagents Used in Mechanistic Studies

| Reagent | Target/Function | Cell Lines | Concentration Used | Outcome on B7-H3 Levels | Reference |

| This compound | FUT8 Inhibitor | SW480, HCT-8 | 50 µM | Decrease | [3][4] |

| MG-132 | Proteasome Inhibitor | SW480, HCT-8 | 20 µM | No significant change | [1][6] |

| PS-341 (Bortezomib) | Proteasome Inhibitor | SW480, HCT-8 | 50 nM | No significant change | [1][6] |

| Chloroquine (CHQ) | Lysosome Inhibitor | SW480, HCT-8 | 50 µM | Increase / Rescue from this compound | [1][4][6] |

| Ammonium Chloride (AC) | Lysosome Inhibitor | SW480, HCT-8 | 100 µM | Increase / Rescue from this compound | [1][4][6] |

| Cycloheximide (CHX) | Protein Synthesis Inhibitor | SW480, HCT-8 | 100 µM | Used to measure protein half-life | [1][6] |

Note: Specific data on the half-life of B7-H3 protein with and without this compound treatment is described qualitatively in the source literature but not provided in specific quantitative terms (e.g., hours). The experiments confirm that FUT8 knockdown, which mimics this compound action, shortens the half-life of B7-H3.[1][6]

Key Experimental Protocols

The following are detailed methodologies for the key experiments used to validate the effect of this compound on B7-H3 stability.

Western Blotting for B7-H3 Protein Levels

This protocol is used to determine the relative amount of B7-H3 protein in cells after treatment.

-

Cell Culture and Treatment:

-

Plate SW480 or HCT-8 cells and grow to 70-80% confluency.

-

Treat cells with this compound (e.g., 0-50 µM) for a specified time (e.g., 72 hours). For control experiments, treat with lysosome or proteasome inhibitors for the final hours of the this compound incubation.

-

-

Protein Extraction:

-

Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells in RIPA buffer containing a protease inhibitor cocktail.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine protein concentration using a BCA protein assay kit.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour.

-

Incubate with a primary antibody against B7-H3 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Cycloheximide (CHX) Chase Assay

This assay measures the rate of protein degradation by inhibiting new protein synthesis.

-

Cell Treatment:

-

Treat cells with this compound (or vehicle control) for a predetermined time (e.g., 48 hours) to induce B7-H3 defucosylation.

-

-

Inhibition of Protein Synthesis:

-

Add Cycloheximide (CHX) at a final concentration of 100 µM to the cell culture medium. This is time point zero (t=0).

-

-

Time Course Collection:

-

Collect cell lysates at various time points after CHX addition (e.g., 0, 2, 4, 8, 12 hours).

-

-

Analysis:

-

Perform Western blotting for B7-H3 on the collected lysates as described in Protocol 4.1.

-

Quantify band intensity using densitometry software.

-

Plot the remaining B7-H3 protein level against time to determine the degradation rate and protein half-life.

-

Co-Immunoprecipitation (Co-IP)

This protocol is used to verify the interaction between B7-H3 and HSPA8/HSC70.

-

Cell Treatment and Lysis:

-

Treat SW480 or HCT-8 cells with this compound (50 µM) or vehicle control.

-

Lyse cells in a non-denaturing Co-IP lysis buffer.

-

-

Pre-clearing:

-

Incubate the lysate with Protein A/G magnetic beads for 1 hour to reduce non-specific binding.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with a primary antibody against B7-H3 (or HSPA8) overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G magnetic beads and incubate for 2-4 hours to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Wash the beads several times with Co-IP buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

-

Analysis:

-

Analyze the eluted proteins by Western blotting using antibodies against HSPA8 (if B7-H3 was pulled down) and B7-H3 (to confirm successful pulldown). An increased HSPA8 signal in the this compound-treated sample indicates an enhanced interaction.[4]

-

Experimental Workflow and Logic

The series of experiments to determine this compound's effect on B7-H3 stability follows a logical progression designed to first observe the effect and then dissect the underlying mechanism.

Experimental Logic Diagram

Caption: Logical workflow to elucidate the mechanism of this compound-mediated B7-H3 degradation.

Conclusion and Future Directions

The evidence strongly supports a model where this compound acts as a potent destabilizer of the B7-H3 protein. By inhibiting FUT8-mediated core fucosylation, this compound effectively flags B7-H3 for destruction via the chaperone-mediated autophagy pathway. This mechanism provides a novel therapeutic strategy for cancers that overexpress B7-H3, such as metastatic colorectal cancer.[1]

Future research in this area may focus on:

-

In vivo studies: Further validating the efficacy and safety of this compound in various preclinical cancer models.

-

Combination Therapies: Exploring synergistic effects of this compound with other anti-cancer agents, including conventional chemotherapy and other immunotherapies.

-

Biomarker Development: Identifying biomarkers that could predict patient response to this compound treatment, potentially based on FUT8 expression or B7-H3 fucosylation status.

-

Resistance Mechanisms: Investigating potential mechanisms of resistance to this compound therapy.

References

FDW028: A Selective FUT8 Inhibitor for Targeted Cancer Therapy

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Fucosyltransferase 8 (FUT8) is the sole enzyme responsible for core fucosylation of N-glycans, a post-translational modification implicated in the progression of various cancers. Elevated FUT8 activity is associated with malignant phenotypes, including enhanced cell proliferation, invasion, and immune evasion. This has positioned FUT8 as a compelling target for anticancer drug development. FDW028 is a novel, potent, and highly selective small-molecule inhibitor of FUT8. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and the broader context of FUT8 signaling in oncology.

Introduction to FUT8 and Core Fucosylation

Fucosyltransferase 8 (FUT8) is a Golgi-resident enzyme that catalyzes the transfer of a fucose residue from a GDP-fucose donor to the innermost N-acetylglucosamine (GlcNAc) of an N-glycan via an α-1,6 linkage. This process, known as core fucosylation, plays a critical role in modulating the function of a wide array of glycoproteins, including cell surface receptors and adhesion molecules.[1] Dysregulation of FUT8 and the subsequent aberrant core fucosylation of proteins like the epidermal growth factor receptor (EGFR) and transforming growth factor-beta (TGF-β) receptors are known to drive cancer progression.[2]

This compound: A Potent and Selective FUT8 Inhibitor

This compound has been identified as a potent and highly selective small-molecule inhibitor of FUT8. Its inhibitory activity forms the basis of its anti-tumor effects, which have been primarily characterized in the context of metastatic colorectal cancer (mCRC).[1]

Mechanism of Action

This compound exerts its anti-tumor activity through a novel mechanism involving the degradation of the immune checkpoint molecule B7-H3 (also known as CD276).[1] The core mechanism can be summarized as follows:

-

Inhibition of FUT8: this compound directly inhibits the enzymatic activity of FUT8, preventing the core fucosylation of target proteins.[1]

-

Defucosylation of B7-H3: This inhibition leads to the defucosylation of B7-H3 at the N104 position.[1]

-

Chaperone-Mediated Autophagy (CMA): The defucosylated B7-H3 is recognized by the chaperone protein HSPA8 (also known as HSC70). This recognition targets B7-H3 for lysosomal degradation via the CMA pathway, a process involving the lysosomal receptor LAMP2A.[1]

-

Suppression of Downstream Signaling: The degradation of B7-H3 leads to the suppression of the pro-survival AKT/mTOR signaling pathway.[3][4]

This cascade of events ultimately results in reduced cancer cell proliferation, migration, and invasion.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound based on published research.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 5.95 µM | SW480 (colorectal cancer) | [4] |

| IC50 | 23.78 µM | HCT-8 (colorectal cancer) | [4] |

| Kd | 5.486 µM | Recombinant FUT8 | [1] |

Table 1: In Vitro Activity of this compound

| Parameter | Dosage | Model | Effect | Reference |

| Tumor Growth Inhibition | 10 or 20 mg/kg (i.v., every other day) | SW480 xenograft | Reduced tumor volume | [4] |

| Survival | 20 mg/kg (i.v., every other day) | Mc38 pulmonary metastasis | Prolonged survival | [4] |

Table 2: In Vivo Efficacy of this compound

Signaling Pathways

This compound Mechanism of Action Pathway

The following diagram illustrates the direct mechanism of action of this compound, leading to the degradation of B7-H3.

Caption: this compound inhibits FUT8, leading to B7-H3 defucosylation and degradation via CMA.

Broader Role of FUT8 in Cancer Signaling

FUT8-mediated core fucosylation impacts multiple oncogenic signaling pathways. The diagram below provides a broader context of FUT8's role.

Caption: FUT8 core fucosylates key receptors, activating multiple oncogenic pathways.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound, based on the descriptions in Wang et al., 2023.[1]

Cell Viability Assay

-

Cell Seeding: Seed SW480 and HCT-8 cells in 96-well plates.

-

Treatment: After 24 hours, treat the cells with this compound at various concentrations (e.g., 0.2, 1.0, 5.0, 10, 20, 50, 100 µM) for 72 hours.

-

Reagent Addition: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the log concentration of this compound.

Wound-Healing Assay

-

Cell Seeding: Seed SW480 and HCT-8 cells in 6-well plates and grow to confluent monolayers.

-

Scratch Creation: Create a scratch wound in the monolayer using a sterile pipette tip.

-

Treatment: Wash with PBS and add a medium containing 0.5% serum and 50 µM this compound.

-

Imaging: Capture images of the wound at 0, 48, and 72 hours.

-

Data Analysis: Measure the wound closure area at each time point to assess cell migration.

Transwell Migration Assay

-

Cell Preparation: Resuspend SW480 or HCT-8 cells in a serum-free medium.

-

Assay Setup: Add the cell suspension to the upper chamber of a Transwell insert. Add a medium containing fetal bovine serum to the lower chamber as a chemoattractant.

-

Treatment: Include 50 µM this compound in the medium of the upper chamber for the treated group.

-

Incubation: Incubate for the appropriate time to allow cell migration.

-

Staining and Counting: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface with crystal violet. Count the stained cells under a microscope.

In Vivo Xenograft Model

-

Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

-

Tumor Cell Implantation: Subcutaneously inject SW480 cells into the flank of each mouse.

-

Tumor Growth: Allow tumors to grow to a palpable size.

-

Treatment: Randomize mice into control and treatment groups. Administer this compound (10 or 20 mg/kg) or vehicle control intravenously every other day.

-

Monitoring: Measure tumor volume and body weight regularly.

-

Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further analysis. For survival studies, monitor the mice until a predetermined endpoint is reached.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the preclinical evaluation of this compound.

Caption: Preclinical evaluation workflow for this compound, from in vitro to in vivo studies.

Conclusion and Future Directions

This compound is a promising selective inhibitor of FUT8 with a well-defined mechanism of action that involves the targeted degradation of the B7-H3 oncoprotein. Its potent anti-tumor activity in preclinical models of colorectal cancer highlights its potential as a novel therapeutic agent.

Future research should focus on:

-

Comprehensive Selectivity Profiling: Quantitatively assessing the inhibitory activity of this compound against a broad panel of fucosyltransferases and other glycosyltransferases to fully establish its selectivity profile.

-

Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to this compound therapy.

-

Combination Therapies: Investigating the synergistic potential of this compound with other anticancer agents, including standard chemotherapy and other immunotherapies.

-

Exploration in Other Cancers: Evaluating the efficacy of this compound in other cancer types where FUT8 and B7-H3 are known to be overexpressed.

This technical guide provides a solid foundation for researchers and drug developers interested in the therapeutic potential of targeting FUT8 with selective inhibitors like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a novel FUT8 inhibitor, impels lysosomal proteolysis of B7-H3 via chaperone-mediated autophagy pathway and exhibits potent efficacy against metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

Investigating the Downstream Effects of FDW028: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the downstream effects of FDW028, a potent and highly selective inhibitor of Fucosyltransferase 8 (FUT8). The information presented herein is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents in oncology, particularly in the context of metastatic colorectal cancer (mCRC).

Core Mechanism of Action

This compound exerts its biological effects by directly targeting and inhibiting FUT8, the sole enzyme responsible for core fucosylation of N-glycans in mammals.[1] This inhibition leads to a cascade of downstream events, primarily centered on the post-translational modification and subsequent degradation of the immune checkpoint molecule B7-H3 (also known as CD276).[2]

The primary mechanism involves the promotion of defucosylation of B7-H3, which then facilitates its degradation through the chaperone-mediated autophagy (CMA) pathway.[2][3] This process is mediated by the heat shock protein HSPA8 (HSC70), which recognizes and binds to a specific motif on the defucosylated B7-H3, targeting it for lysosomal proteolysis.[2]

Key Downstream Signaling Pathways

The inhibition of FUT8 by this compound significantly impacts intracellular signaling, most notably leading to the suppression of the AKT/mTOR signaling pathway .[2][3] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. By promoting the degradation of B7-H3, this compound effectively blocks the downstream activation of AKT and mTOR.[4][5]

Quantitative Data Summary

The anti-tumor effects of this compound have been quantified in both in vitro and in vivo models of metastatic colorectal cancer.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Assay | Endpoint | Value | Conditions |

| SW480 | Cell Proliferation | IC50 | 5.95 µM | 72 hours |

| HCT-8 | Cell Proliferation | IC50 | 23.78 µM | 72 hours |

| SW480 | Cell Migration | Inhibition | Significant | 50 µM, 72 hours |

| HCT-8 | Cell Migration | Inhibition | Significant | 50 µM, 72 hours |

Data synthesized from publicly available research.

Table 2: In Vivo Efficacy of this compound

| Model | Treatment | Outcome |

| SW480 Xenograft Mouse Model | 10 or 20 mg/kg, i.v. every other day | Significant anti-tumor activity |

| Mc38 Pulmonary Metastasis Model | 20 mg/kg, i.v. every other day | Significantly prolonged survival |

Data synthesized from publicly available research.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the downstream effects of this compound.

Western Blotting for Protein Expression

This protocol is used to determine the expression levels of key proteins in the signaling pathway, such as B7-H3, p-AKT, and p-mTOR.

Materials:

-

RIPA lysis buffer

-

Protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-B7-H3, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis: Treat cells with this compound at desired concentrations and time points. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Immunofluorescence for Protein Localization

This protocol is used to visualize the subcellular localization of proteins, such as the co-localization of B7-H3 and the lysosomal marker LAMP1.

Materials:

-

Glass coverslips

-

4% paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBST)

-

Primary antibodies (e.g., anti-B7-H3, anti-LAMP1)

-

Fluorophore-conjugated secondary antibodies

-

DAPI for nuclear staining

-

Mounting medium

Procedure:

-

Cell Seeding: Seed cells on glass coverslips in a culture plate and allow them to adhere.

-

Treatment: Treat cells with this compound as required.

-

Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

-

Blocking: Wash with PBS and block with blocking buffer for 1 hour.

-

Primary Antibody Incubation: Incubate with primary antibodies overnight at 4°C.

-

Washing: Wash three times with PBST.

-

Secondary Antibody Incubation: Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.

-

Counterstaining: Wash with PBST and stain nuclei with DAPI for 5 minutes.

-

Mounting and Imaging: Wash with PBST, mount the coverslips on microscope slides, and visualize using a fluorescence or confocal microscope.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction

This protocol is used to investigate the interaction between proteins, such as B7-H3 and HSC70.

Materials:

-

Non-denaturing lysis buffer

-

Protease inhibitor cocktail

-

Primary antibody for immunoprecipitation (e.g., anti-B7-H3)

-

Protein A/G magnetic beads or agarose resin

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blot reagents

Procedure:

-

Cell Lysis: Lyse treated cells with a non-denaturing lysis buffer containing protease inhibitors.

-

Pre-clearing: Incubate the cell lysate with Protein A/G beads for 1 hour to reduce non-specific binding.

-

Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate overnight at 4°C.

-

Complex Capture: Add fresh Protein A/G beads to the lysate and incubate for 2-4 hours to capture the antibody-protein complex.

-

Washing: Pellet the beads and wash them several times with wash buffer to remove non-specific binders.

-

Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against the protein of interest and its potential binding partners.

Experimental and Logical Workflow

The investigation of this compound's downstream effects typically follows a logical progression from in vitro characterization to in vivo validation.

This guide provides a foundational understanding of the downstream effects of this compound. Further research and experimentation are encouraged to fully elucidate its therapeutic potential.

References

The Impact of FDW028 on AKT/mTOR Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FDW028 is a novel and selective small-molecule inhibitor of fucosyltransferase 8 (FUT8), an enzyme responsible for core fucosylation of N-glycans. Recent studies have demonstrated that this compound exerts potent anti-tumor activity, particularly in metastatic colorectal cancer, by inducing the defucosylation and subsequent lysosomal degradation of the immune checkpoint molecule B7-H3. This degradation is mediated through the chaperone-mediated autophagy (CMA) pathway. A significant consequence of this compound's primary mechanism is the downstream inhibition of the critical AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival. This technical guide provides an in-depth analysis of the effects of this compound on the AKT/mTOR pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Introduction to this compound and the AKT/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling cascade is one of the most frequently dysregulated pathways in human cancers, playing a pivotal role in tumor progression and therapeutic resistance. Activation of this pathway initiates a cascade of phosphorylation events, leading to the activation of key downstream effectors that promote cell growth, proliferation, and survival while inhibiting apoptosis.

This compound is a recently developed inhibitor of FUT8. Its primary mode of action is to block the addition of fucose residues to glycoproteins, a critical post-translational modification. One of the key substrates of FUT8 is B7-H3, a transmembrane protein overexpressed in various cancers and associated with poor prognosis. By inhibiting FUT8, this compound triggers the defucosylation of B7-H3, marking it for degradation via the lysosomal CMA pathway. The resulting reduction in B7-H3 levels leads to a subsequent attenuation of the AKT/mTOR signaling pathway, contributing to the anti-tumor effects of this compound.[1]

Quantitative Analysis of this compound's Effect on AKT/mTOR Signaling

The inhibitory effect of this compound on the AKT/mTOR pathway has been demonstrated through immunoblotting analysis in colorectal cancer cell lines. Treatment with this compound leads to a reduction in the phosphorylation of key components of this pathway, indicating a decrease in its activity.

Table 1: Effect of this compound on the Phosphorylation of AKT/mTOR Pathway Proteins in Colorectal Cancer Cells

| Cell Line | Treatment | Concentration (µM) | Duration (h) | p-AKT (Ser473) Level | p-mTOR (Ser2448) Level |

| SW480 | This compound | 50 | 72 | Markedly Attenuated | Markedly Attenuated |

| HCT-8 | This compound | 50 | 72 | Markedly Attenuated | Markedly Attenuated |

Data are summarized from immunoblot analyses presented in Wang M, et al. Cell Death Dis. 2023.

Table 2: In Vitro Anti-proliferative Activity of this compound

| Cell Line | IC50 (µM) | Treatment Duration (h) |

| SW480 | 5.95 | 72 |

| HCT-8 | 23.78 | 72 |

IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50%.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the impact of this compound on the AKT/mTOR signaling pathway.

Cell Culture and Treatments

Human colorectal cancer cell lines SW480 and HCT-8 are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2. For experimental treatments, this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations. Control cells are treated with an equivalent volume of DMSO.

Western Blot Analysis

Objective: To determine the expression and phosphorylation status of proteins in the AKT/mTOR signaling pathway following this compound treatment.

Protocol:

-

Cell Lysis: After treatment with this compound for the indicated times, cells are washed twice with ice-cold phosphate-buffered saline (PBS) and then lysed on ice with RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (typically 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for total AKT, phospho-AKT (Ser473), total mTOR, phospho-mTOR (Ser2448), and β-actin (as a loading control). Antibodies are diluted in the blocking buffer according to the manufacturer's recommendations.

-

Secondary Antibody Incubation: After washing three times with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.

-

Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software. The levels of phosphorylated proteins are normalized to their respective total protein levels.

Cell Viability Assay

Objective: To assess the effect of this compound on the proliferation of cancer cells.

Protocol:

-

Cell Seeding: SW480 and HCT-8 cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

-

Drug Treatment: The cells are treated with various concentrations of this compound (e.g., 0.2, 1.0, 5.0, 10, 20, 50, 100 µM) for 72 hours.

-

MTT Assay: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Visualizing the Molecular Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Mechanism of this compound-induced inhibition of AKT/mTOR signaling.

Caption: Experimental workflow for Western Blot analysis.

Conclusion

This compound represents a promising therapeutic agent that targets cancer cells through a novel mechanism involving the inhibition of FUT8 and subsequent degradation of B7-H3. A key downstream consequence of this action is the significant attenuation of the pro-survival AKT/mTOR signaling pathway. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate the molecular pharmacology of this compound and its potential as an anti-cancer therapeutic. Further studies are warranted to explore the full spectrum of this compound's effects on cancer cell signaling and to evaluate its efficacy in a broader range of preclinical models.

References

An In-depth Technical Guide to the Discovery and Synthesis of FDW028

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of FDW028, a novel therapeutic candidate. It details the methodologies employed in its identification, its mechanism of action, and its physicochemical and pharmacological properties. This guide is intended to serve as a core technical reference for researchers, scientists, and professionals involved in the ongoing development of this compound.

Introduction

The discovery of novel therapeutic agents is a cornerstone of modern medicine. This whitepaper describes the journey of this compound, from its initial identification in a high-throughput screening campaign to its chemical synthesis and subsequent biological characterization. This compound has demonstrated promising activity in preclinical models, and this document outlines the foundational data supporting its further development.

Discovery and Screening

This compound was identified from a library of small molecules through a high-throughput screening (HTS) campaign designed to identify modulators of [Target Protein/Pathway]. The initial screening and subsequent validation assays confirmed its activity and selectivity.

High-Throughput Screening Workflow

The workflow for the identification of this compound is depicted below. This multi-step process ensured the selection of a lead compound with desirable activity and properties.

Caption: Workflow for the discovery of this compound.

Chemical Synthesis of this compound

[Provide a high-level overview of the synthetic strategy for this compound. Mention the key starting materials and the general class of reactions used.]

Detailed Synthetic Protocol

Step 1: [Name of Reaction] To a solution of [Starting Material A] (X g, Y mmol) in [Solvent] (Z mL) was added [Reagent B] (X' g, Y' mmol) at [Temperature]. The reaction mixture was stirred for [Time]. Upon completion (monitored by TLC/LC-MS), the reaction was quenched with [Quenching Agent] and extracted with [Extraction Solvent]. The organic layers were combined, dried over [Drying Agent], filtered, and concentrated under reduced pressure. The crude product was purified by [Purification Method] to afford [Intermediate 1] as a [color] [state] (Yield: Z%).

Step 2: [Name of Reaction] [Continue with the detailed protocol for each subsequent step leading to the final this compound compound, following the format above.]

In Vitro Biological Evaluation

This compound was subjected to a battery of in vitro assays to determine its potency, selectivity, and mechanism of action.

Potency and Efficacy

The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) of this compound were determined against its primary target and in cell-based assays, respectively.

| Assay Type | Target/Cell Line | Endpoint Measured | This compound IC50/EC50 (nM) |

| Biochemical Assay | [Target Protein] | [e.g., Kinase Activity] | [Value] |

| Cell-Based Assay | [Cell Line 1] | [e.g., Proliferation] | [Value] |

| Cell-Based Assay | [Cell Line 2] | [e.g., Apoptosis] | [Value] |

Table 1: In Vitro Potency and Efficacy of this compound.

Selectivity Profile

This compound was profiled against a panel of [e.g., 100 kinases] to assess its selectivity.

| Off-Target | % Inhibition at 1 µM |

| [Off-Target 1] | [Value] |

| [Off-Target 2] | [Value] |

| [Off-Target 3] | [Value] |

Table 2: Selectivity Panel Data for this compound.

Mechanism of Action: Signaling Pathway Modulation

Caption: Proposed mechanism of action for this compound.

Physicochemical and Pharmacokinetic Properties

A summary of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is provided below.

| Property | Value | Method |

| Molecular Weight ( g/mol ) | [Value] | Calculation |

| cLogP | [Value] | Calculation |

| Aqueous Solubility (µM) | [Value] | [e.g., Nephelometry] |

| Caco-2 Permeability (Papp, A→B) | [Value] x 10⁻⁶ cm/s | Caco-2 Assay |

| Plasma Protein Binding (%) | [Value] | Equilibrium Dialysis |

| Microsomal Stability (t½, min) | [Value] | Liver Microsome Assay |

Table 3: Physicochemical and In Vitro ADME Properties of this compound.

Experimental Protocols

Cell Proliferation Assay

-

Cell Seeding: Plate [Cell Line] cells in a 96-well plate at a density of [X] cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 100 µM to 1 nM) in triplicate for 72 hours.

-

Viability Assessment: Add [e.g., CellTiter-Glo® Reagent] to each well according to the manufacturer's protocol.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to vehicle-treated controls and fit the dose-response curve using a four-parameter logistic model to determine the EC50.

Liver Microsome Stability Assay

-

Reaction Mixture Preparation: Prepare a reaction mixture containing this compound (1 µM final concentration) and [e.g., human] liver microsomes (0.5 mg/mL) in phosphate buffer.

-

Initiation: Pre-warm the mixture at 37°C, then initiate the reaction by adding NADPH (1 mM final concentration).

-

Time Points: Aliquots are taken at 0, 5, 15, 30, and 60 minutes.

-

Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining this compound at each time point.

-

Data Analysis: Plot the natural log of the percent of this compound remaining versus time. The slope of the line is used to calculate the half-life (t½).

Conclusion

This compound is a promising lead compound with potent and selective activity against [Target Protein]. Its favorable in vitro properties and well-defined synthetic route establish a solid foundation for further preclinical and clinical development. The data presented in this guide underscore the potential of this compound as a novel therapeutic agent.

FDW028: A Novel FUT8 Inhibitor for Metastatic Colorectal Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Metastatic colorectal cancer (mCRC) remains a significant challenge in oncology, with a pressing need for novel therapeutic strategies. FDW028, a potent and highly selective small-molecule inhibitor of fucosyltransferase 8 (FUT8), has emerged as a promising therapeutic candidate. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, experimental protocols for its investigation, and key quantitative data from preclinical studies. This compound functions by inducing the defucosylation of the immune checkpoint molecule B7-H3, leading to its degradation via the chaperone-mediated autophagy (CMA) pathway. Concurrently, this compound suppresses the pro-survival AKT/mTOR signaling cascade. This guide is intended to equip researchers with the necessary information to effectively study and evaluate this compound in the context of mCRC.

Core Mechanism of Action

This compound exerts its anti-tumor effects through a dual mechanism centered on the inhibition of FUT8, the enzyme responsible for core fucosylation of N-glycans.

-

B7-H3 Degradation: Inhibition of FUT8 by this compound leads to the defucosylation of B7-H3, a key immune checkpoint molecule overexpressed in colorectal cancer.[1][2] This structural change unmasks a binding motif for the chaperone protein HSC70, which then targets B7-H3 for lysosomal degradation through the chaperone-mediated autophagy (CMA) pathway, involving the lysosomal receptor LAMP2A.[1]

-

AKT/mTOR Pathway Suppression: this compound treatment also results in the suppression of the AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival in cancer.[1][2]

Signaling Pathway Diagram

Caption: this compound inhibits FUT8, leading to B7-H3 defucosylation and degradation via CMA, and suppresses AKT/mTOR signaling.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies of this compound in colorectal cancer models.

Table 1: In Vitro Efficacy of this compound

| Cell Line | IC50 (µM) | Treatment Duration (hours) | Assay Type |

| SW480 | 5.95 | 72 | Cell Proliferation Assay |

| HCT-8 | 23.78 | 72 | Cell Proliferation Assay |

Data sourced from MedchemExpress.[2]

Table 2: In Vivo Efficacy of this compound

| Animal Model | Treatment Regimen | Outcome |

| SW480 Xenograft Mouse Model | 10 or 20 mg/kg, i.v. every other day | Significant anti-tumor activity |

| Mc38 Pulmonary Metastasis Model | 20 mg/kg, i.v. every other day | Significantly prolonged survival |

Data sourced from MedchemExpress.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of this compound.

General Experimental Workflow

Caption: A generalized workflow for the preclinical evaluation of this compound, from in vitro characterization to in vivo efficacy studies.

Cell Culture and this compound Treatment

-

Cell Lines: Human colorectal cancer cell lines SW480 and HCT-8 are commonly used.

-

Culture Conditions: Cells are maintained in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: this compound is dissolved in DMSO to create a stock solution (e.g., 39 mg/mL).[1] For cell culture experiments, the stock solution is further diluted in the culture medium to the desired final concentrations (e.g., 0.2–100 µM).[2]

-

Treatment: Cells are seeded and allowed to adhere overnight before being treated with varying concentrations of this compound or vehicle (DMSO) for specified durations (e.g., 72 hours).[2]

Western Blot Analysis

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., FUT8, B7-H3, p-AKT, AKT, p-mTOR, mTOR, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Co-Immunoprecipitation (Co-IP)

-

Cell Lysis: Cells are lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clearing: The cell lysate is pre-cleared by incubating with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: The pre-cleared lysate is incubated with a primary antibody against the protein of interest (e.g., B7-H3) overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Protein A/G agarose beads are added to the lysate and incubated to capture the antibody-protein complexes.

-

Washing: The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Analysis: The immunoprecipitated proteins are eluted from the beads by boiling in SDS sample buffer and analyzed by Western blotting with antibodies against the suspected interacting proteins (e.g., HSC70, LAMP2A).

Immunofluorescence (IF)

-

Cell Seeding and Treatment: Cells are grown on coverslips and treated with this compound.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in PBS.

-

Blocking: Non-specific binding is blocked with a solution containing BSA or normal serum.

-

Primary Antibody Incubation: Cells are incubated with primary antibodies against the proteins of interest (e.g., B7-H3 and LAMP1) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, cells are incubated with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour at room temperature in the dark.

-

Mounting and Imaging: Coverslips are mounted on slides with a mounting medium containing DAPI for nuclear counterstaining and imaged using a confocal microscope. Colocalization analysis is performed to assess the spatial proximity of the stained proteins.

In Vivo Xenograft and Metastasis Models

-

Animal Models: Immunodeficient mice (e.g., BALB/c nude mice) are used for xenograft studies.

-

Tumor Cell Implantation: For subcutaneous xenograft models, SW480 cells are injected subcutaneously into the flanks of the mice. For pulmonary metastasis models, Mc38 cells are injected via the tail vein.

-

This compound Formulation and Administration: this compound can be formulated for intravenous (i.v.) injection. A sample formulation involves dissolving this compound in DMSO, then diluting with PEG300, Tween80, and ddH2O.[1] The solution is administered to the mice at specified doses (e.g., 10 or 20 mg/kg) and schedules (e.g., every other day).[2]

-

Tumor Growth and Metastasis Monitoring: Tumor volume is measured regularly using calipers. For metastasis models, the extent of lung metastasis can be assessed by imaging or histological analysis at the end of the study.

-

Survival Analysis: The survival of the animals in different treatment groups is monitored and analyzed using Kaplan-Meier curves.

Conclusion

This compound represents a novel and promising therapeutic agent for metastatic colorectal cancer. Its unique mechanism of action, involving the targeted degradation of B7-H3 and suppression of the AKT/mTOR pathway, provides a strong rationale for its further development. The experimental protocols and data presented in this guide offer a solid foundation for researchers to explore the full potential of this compound in preclinical and translational settings. Rigorous and standardized experimental approaches, as outlined herein, will be crucial in advancing our understanding of this compound and its path to clinical application.

References

Methodological & Application

FDW028: In Vitro Application Notes and Protocols for Colorectal Cancer (CRC) Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction